molecular formula C18H26N2O4 B246911 1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine

1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B246911
M. Wt: 334.4 g/mol
InChI Key: LOALVHFJNKSKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, also known as DMBP, is a synthetic compound that belongs to the family of piperazine derivatives. DMBP is a potent agonist for the serotonin 5-HT2A receptor, which is a target for several psychiatric and neurological disorders.

Mechanism Of Action

1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine acts as a potent agonist for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor leads to the activation of phospholipase C, which in turn activates the inositol triphosphate (IP3) signaling pathway. This results in the release of calcium ions from intracellular stores, which leads to the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood, emotion, and behavior. 1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine has several advantages for lab experiments. It is a potent and selective agonist for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in psychiatric and neurological disorders. 1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine is also stable and easy to synthesize, which makes it a cost-effective alternative to other serotonin agonists. However, 1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine has some limitations for lab experiments. It has a short half-life in vivo, which limits its use in animal models. Additionally, 1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine has not been extensively studied for its potential side effects, which may limit its use in clinical applications.

Future Directions

There are several future directions for research on 1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine. One direction is to study its potential therapeutic applications in psychiatric and neurological disorders. Another direction is to investigate its potential side effects and toxicity in animal models. Additionally, future research could focus on the development of new analogs of 1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine that have improved pharmacological properties and therapeutic potential. Overall, 1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine is a promising compound that has the potential to advance our understanding of the role of the serotonin 5-HT2A receptor in psychiatric and neurological disorders.

Synthesis Methods

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine involves the condensation reaction of 3,5-dimethoxybenzoyl chloride with 3-methylbutanoyl piperazine in the presence of a base catalyst. The reaction yields 1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine as a white crystalline solid with a melting point of 121-123°C.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential therapeutic applications in psychiatry and neurology. It has been found to be a potent agonist for the serotonin 5-HT2A receptor, which is involved in several psychiatric disorders, including schizophrenia, depression, and anxiety. 1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

Product Name

1-(3,5-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C18H26N2O4/c1-13(2)9-17(21)19-5-7-20(8-6-19)18(22)14-10-15(23-3)12-16(11-14)24-4/h10-13H,5-9H2,1-4H3

InChI Key

LOALVHFJNKSKRI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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